1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol

Description

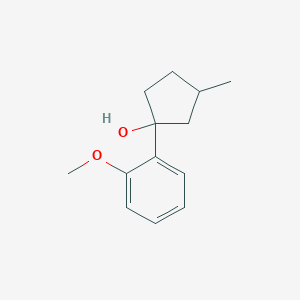

1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol is a cyclopentanol derivative featuring a hydroxyl group at position 1, a 3-methyl substituent on the cyclopentane ring, and a 2-methoxyphenyl group attached to the same carbon as the hydroxyl group. The methoxy group on the phenyl ring enhances electron density, while the hydroxyl and methyl groups contribute to steric and hydrogen-bonding interactions.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-3-methylcyclopentan-1-ol |

InChI |

InChI=1S/C13H18O2/c1-10-7-8-13(14,9-10)11-5-3-4-6-12(11)15-2/h3-6,10,14H,7-9H2,1-2H3 |

InChI Key |

KJMZHYJLNSYUDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(C2=CC=CC=C2OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 3-methylcyclopentanone | Br2 in CCl4, 0 °C to RT | 0 °C to RT | 85-90 | Selective 1-position bromination |

| Nucleophilic substitution | 2-Methoxyphenyl organometallic reagent or EtNH2 | 0 °C to RT | 70-88 | Formation of 1-(2-methoxyphenyl) intermediate |

| Reduction of ketone | NaBH4 or LiAlH4 in suitable solvent | 0 °C to RT | 80-95 | Converts ketone to cyclopentan-1-ol |

| Allylic cation-induced allylation | Catalytic system, argon atmosphere, -78 °C to RT | -78 °C to RT | ~49 | Regio- and stereoselective allylation |

| Hydrogenation of azido intermediates | Pd/C, H2 (2 bar), MeOH, RT | Room temperature | 95 | Converts azido to amino alcohol |

Analytical and Characterization Data

- Infrared (IR) Spectroscopy: Characteristic O-H stretching around 3400 cm⁻¹; aromatic C-H and methoxy group absorptions near 1250 cm⁻¹.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic proton signals between δ 6.5–7.5 ppm, methoxy singlet near δ 3.7–3.8 ppm, and cyclopentanol protons between δ 1.0–4.5 ppm.

- ^13C NMR confirms aromatic carbons and cyclopentane carbons with hydroxyl substitution.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular formula C13H18O2 (for this compound).

Summary of Research Discoveries and Optimization

- The bromination-substitution-reduction sequence is the most commonly employed and reliable method for preparing this compound with good yields and purity.

- Catalytic allylation methods offer stereochemical control but may have moderate yields and require inert atmosphere and low temperature conditions.

- Hydrogenation and oxidation steps are critical for functional group interconversions and must be carefully controlled to avoid over-oxidation or side reactions.

- Purification by silica gel column chromatography using ethyl acetate/petroleum ether mixtures is standard practice to isolate the pure product.

- The compound’s physical properties such as boiling point (approximately 146–147 °C for related cyclopentanol derivatives) and density (~0.947 g/cm³) assist in confirming identity post-synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Nucleophiles such as sodium hydride (NaH) in DMF (Dimethylformamide).

Major Products Formed

Oxidation: 1-(2-Methoxyphenyl)-3-methylcyclopentanone.

Reduction: 1-(2-Methoxyphenyl)-3-methylcyclopentane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound’s ability to undergo oxidation and reduction reactions also contributes to its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Note: Molecular weight for the target compound is calculated based on inferred formula C₁₃H₁₈O₂.

Functional Group and Reactivity Comparisons

- Hydroxyl Group: Present in all compounds, enabling hydrogen bonding.

- Aromatic Substituents : The 2-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing chlorine in 1-(2-chlorophenyl)-3-(methylsulfanyl)propan-1-ol . This difference influences electrophilic substitution patterns and solubility.

- Heterocyclic Moieties : The oxadiazole ring in 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol introduces rigidity and dipole interactions, unlike the target compound’s flexible phenyl group .

Biological Activity

1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is . It consists of a cyclopentanol framework with a methoxy-substituted phenyl group. The presence of the hydroxyl group contributes to its solubility and reactivity, which are critical for biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Initial investigations have shown that it may influence cancer cell proliferation, although specific mechanisms remain to be elucidated.

- Enzyme Interaction : The compound is believed to interact with key enzymes involved in metabolic pathways, which could modulate drug metabolism and efficacy.

The exact mechanism of action for this compound is still under investigation. However, its structural characteristics suggest potential interactions with various biological targets, such as:

- Enzymes : Binding affinity studies indicate that the compound may inhibit or activate specific enzymes involved in metabolic processes.

- Receptors : Its ability to interact with cellular receptors could influence signaling pathways related to growth and apoptosis.

Synthesis

The synthesis of this compound can be achieved through several methods. Common synthetic routes include:

- Grignard Reaction : Utilizing methoxy-substituted phenyl magnesium bromide with cyclopentanone derivatives.

- Reduction Reactions : Converting corresponding ketones or aldehydes into the alcohol form using reducing agents such as lithium aluminum hydride.

Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Properties

In vitro assays performed on human cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(4-Methoxyphenyl)cyclopentan-1-ol | Cyclopentanol derivative | Different phenolic substitution |

| 1-(2-Methoxyphenyl)cyclobutanol | Cyclobutanol derivative | Smaller ring size; different reactivity |

| 3-(2-Methoxyphenyl)cyclohexanol | Cyclohexanol derivative | Larger ring; potentially different activity |

This table illustrates how this compound stands out due to its specific structural features and potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.